4'-Chloro-3'-ethylacetophenone
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Overview
Description
4’-Chloro-3’-ethylacetophenone is an organic compound belonging to the class of acetophenones It is characterized by the presence of a chloro group at the para position and an ethyl group at the meta position relative to the acetyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’-ethylacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloroacetophenone with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of 4’-Chloro-3’-ethylacetophenone may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-3’-ethylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products:
Oxidation: Formation of 4’-Chloro-3’-ethylbenzoic acid.
Reduction: Formation of 4’-Chloro-3’-ethylbenzyl alcohol.
Substitution: Formation of 4’-Amino-3’-ethylacetophenone or 4’-Thio-3’-ethylacetophenone.
Scientific Research Applications
4’-Chloro-3’-ethylacetophenone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Chloro-3’-ethylacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethyl groups on the benzene ring influence the compound’s binding affinity and specificity. The acetyl group can undergo nucleophilic attack, leading to the formation of various intermediates that exert biological effects.
Comparison with Similar Compounds
4’-Chloroacetophenone: Lacks the ethyl group, leading to different reactivity and applications.
3’-Ethylacetophenone: Lacks the chloro group, affecting its chemical properties and uses.
4’-Bromo-3’-ethylacetophenone:
Uniqueness: 4’-Chloro-3’-ethylacetophenone is unique due to the combined presence of both chloro and ethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
IUPAC Name |
1-(4-chloro-3-ethylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-3-8-6-9(7(2)12)4-5-10(8)11/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHRKFICGLGPIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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